molecular formula C33H56N4O14S B8263642 Biotin-PEG8-NHS ester

Biotin-PEG8-NHS ester

Cat. No.: B8263642
M. Wt: 764.9 g/mol
InChI Key: YCGZDGOCJORRHA-UHFFFAOYSA-N
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Description

Biotin-PEG8-NHS ester is a complex organic compound with a unique structure that includes multiple ethoxy groups and a hexahydrothienoimidazolyl moiety

Preparation Methods

The synthesis of Biotin-PEG8-NHS ester involves multiple steps. The synthetic route typically starts with the preparation of the hexahydrothienoimidazolyl moiety, followed by the sequential addition of ethoxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Biotin-PEG8-NHS ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The hexahydrothienoimidazolyl moiety is known to interact with certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Compared to other similar compounds, Biotin-PEG8-NHS ester stands out due to its unique structure and the presence of multiple ethoxy groups. Similar compounds include:

Biological Activity

Biotin-PEG8-NHS ester is a versatile compound widely used in biochemical research due to its significant biological activity. This article explores its mechanisms, applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound consists of three main components:

  • Biotin : A vitamin that plays a crucial role in cellular metabolism.
  • Polyethylene Glycol (PEG) : An eight-unit hydrophilic spacer that enhances solubility and reduces aggregation of biotinylated proteins.
  • N-Hydroxysuccinimide (NHS) Ester : A reactive group that selectively binds to primary amines on biomolecules, facilitating the formation of stable amide bonds.

The molecular formula for this compound is C33H56N4O14SC_{33}H_{56}N_{4}O_{14}S with a molecular weight of approximately 764.9 g/mol .

This compound functions primarily through biotinylation, a process where biotin is covalently attached to biomolecules. The NHS group reacts efficiently with primary amines under physiological conditions (pH 7-9), leading to the formation of stable bioconjugates. This reaction can be represented as follows:

Biotin PEG8 NHS+R NH2Biotin PEG8 R+NHS\text{Biotin PEG8 NHS}+\text{R NH}_2\rightarrow \text{Biotin PEG8 R}+\text{NHS}

where RNH2R-NH_2 represents the primary amine on the target biomolecule .

Applications in Biological Research

The biological activity of this compound allows for various applications, including:

  • Protein Biotinylation : Facilitates the tagging of proteins for detection and purification using streptavidin-conjugated probes.
  • Protein-Protein Interaction Studies : Enables the identification of interacting partners through pull-down assays.
  • Targeted Drug Delivery : Enhances the specificity of drug delivery systems by attaching biotin to carriers that can bind to streptavidin-expressing cells.
  • Development of PROTACs : Serves as a linker in the synthesis of Proteolysis-Targeting Chimeras, which target specific proteins for degradation .

Case Study 1: Protein Interaction Analysis

In a study examining protein interactions, researchers biotinylated a target protein using this compound. Subsequent affinity purification using streptavidin beads successfully isolated interacting partners from cell lysates, demonstrating the efficacy of this compound in elucidating protein networks.

Case Study 2: Targeted Drug Delivery

A recent investigation utilized this compound to modify liposomal drug carriers. The biotinylated liposomes showed enhanced targeting to cancer cells expressing streptavidin receptors, resulting in improved therapeutic efficacy and reduced off-target effects .

Comparative Analysis with Similar Compounds

CompoundPEG LengthReactive GroupKey Applications
This compound8NHS EsterProtein labeling, PROTACs
Biotin-X-NHS ester6NHS EsterProtein conjugation, ELISA
Bio-PEG4-NHS ester4NHS EsterAntibody labeling

This table illustrates how variations in PEG length and structure influence the applications and effectiveness of these compounds .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H56N4O14S/c38-28(4-2-1-3-27-32-26(25-52-27)35-33(42)36-32)34-8-10-44-12-14-46-16-18-48-20-22-50-24-23-49-21-19-47-17-15-45-13-11-43-9-7-31(41)51-37-29(39)5-6-30(37)40/h26-27,32H,1-25H2,(H,34,38)(H2,35,36,42)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGZDGOCJORRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H56N4O14S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

764.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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